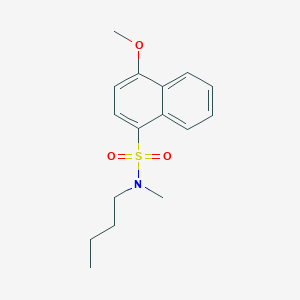
N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide, also known as DMBS, is a sulfonamide compound that has been used in scientific research for its potential biological activity. This compound has been synthesized using various methods and has shown promising results in various biological assays.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide is not fully understood. However, it has been suggested that N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide may act by inhibiting the activity of enzymes such as carbonic anhydrase and acetylcholinesterase. N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has also been shown to have low toxicity and is therefore suitable for in vitro and in vivo studies. However, one of the limitations of N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide is that its mechanism of action is not fully understood. This makes it difficult to predict its biological activity and potential side effects.
Future Directions
There are several future directions for the study of N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide. One area of research is the development of N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide derivatives with improved biological activity. Another area of research is the study of N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide in combination with other compounds for the treatment of various diseases. N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has also been shown to have potential as a diagnostic tool for certain diseases. Further research is needed to fully understand the mechanism of action of N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide and its potential applications in medicine.
Conclusion:
In conclusion, N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide is a sulfonamide compound that has shown promising results in various scientific research studies. N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide can be synthesized using various methods and has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has several advantages for lab experiments, but its mechanism of action is not fully understood. Future research is needed to fully understand the potential applications of N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide in medicine.
Synthesis Methods
N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide can be synthesized using various methods. One of the most commonly used methods is the reaction of 2,3-dimethylaniline with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux in a solvent such as dichloromethane or toluene. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has been used in various scientific research studies for its potential biological activity. It has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C17H21NO3S |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-11-7-6-8-15(14(11)4)18-22(19,20)17-10-12(2)16(21-5)9-13(17)3/h6-10,18H,1-5H3 |
InChI Key |
NAMOKEHFJYRWCO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 4-{[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B228972.png)
![N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid](/img/structure/B229004.png)
![4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B229007.png)



![N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B229022.png)



